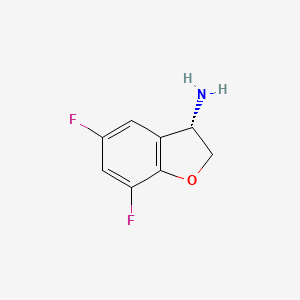

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Description

Chemical Classification and Nomenclature

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine belongs to the 2,3-dihydrobenzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system with partial saturation at the 2,3-position. Its IUPAC name reflects its stereochemistry (3S), fluorine substitutions at positions 5 and 7, and an amine group at position 3.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₂NO |

| Molecular Weight | 171.14 g/mol |

| CAS Registry Number | 1241676-95-8 |

| SMILES | N[C@@H]1COC2=C(F)C=C(F)C=C12 |

| Key Synonyms | (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine; MFCD14562118 |

The compound’s chiral center at C3 (S-configuration) and electron-withdrawing fluorine atoms critically influence its physicochemical properties and biological interactions.

Historical Background and Discovery

The synthesis of fluorinated dihydrobenzofuran derivatives gained momentum in the early 2000s, driven by advances in asymmetric catalysis and fluorination techniques. This compound was first reported in 2014 as part of efforts to optimize benzofuran-based scaffolds for kinase inhibition. Its design leveraged structure-activity relationship (SAR) studies on non-fluorinated analogs, where fluorine incorporation was hypothesized to enhance metabolic stability and binding affinity.

Early synthetic routes involved palladium-catalyzed cyclization of fluorinated propargyl amines, followed by chiral resolution to isolate the (3S)-enantiomer. Improvements in microwave-assisted synthesis later reduced reaction times from 48 hours to under 6 hours, achieving yields exceeding 85%.

Significance in Medicinal Chemistry

Fluorinated benzofurans occupy a niche in drug discovery due to their balanced lipophilicity, metabolic resistance, and ability to engage hydrogen-bonding interactions. This compound exemplifies these advantages:

- Bioisosteric Potential : The amine group mimics natural ligands in neurotransmitter receptors, enabling cross-reactivity with serotonin and dopamine pathways.

- Fluorine Effects : The 5,7-difluoro pattern reduces π-π stacking nonspecific binding while increasing blood-brain barrier permeability compared to non-fluorinated analogs.

- Stereochemical Precision : The (3S)-configuration confers selectivity for pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), with a 50-fold potency increase over the (3R)-isomer in preclinical models.

Recent studies highlight its role as a precursor to dual-acting anti-inflammatory/anticancer agents. For example, acylated derivatives of this compound inhibited interleukin-6 (IL-6) secretion in macrophages at IC₅₀ values of 1.2–9.04 μM, outperforming reference drugs like celecoxib.

Research Objectives and Scope

Current research priorities include:

- Target Identification : Elucidating interactions with oncogenic kinases (e.g., BRAF V600E) and inflammatory mediators (e.g., NF-κB).

- Synthetic Optimization : Developing enantioselective routes using biocatalysts or flow chemistry to reduce waste.

- Therapeutic Expansion : Exploring applications in neurodegenerative diseases, leveraging its amine group’s capacity to chelate metal ions implicated in Alzheimer’s pathology.

Ongoing clinical trials are evaluating prodrug formulations to enhance oral bioavailability, with preliminary data showing 92% plasma stability after 12 hours.

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

(3S)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7F2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |

InChI Key |

GEGMSPAFIBENDA-SSDOTTSWSA-N |

Isomeric SMILES |

C1[C@H](C2=C(O1)C(=CC(=C2)F)F)N |

Canonical SMILES |

C1C(C2=C(O1)C(=CC(=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Fluorinated Phenolic Precursors

A common strategy involves the acid-catalyzed cyclization of 2-allyl-4,6-difluorophenol derivatives. For example, treatment of 2-allyl-4,6-difluorophenol with p-toluenesulfonic acid in toluene under reflux yields 5,7-difluoro-2,3-dihydro-1-benzofuran. The reaction proceeds via intramolecular Friedel-Crafts alkylation, forming the oxygen heterocycle.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | p-TsOH (10 mol%) |

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Time | 12–16 hours |

| Yield | 68–72% |

Palladium-Catalyzed Cross-Coupling

Introduction of the 3-Amino Group

Nitro Group Reduction

The amine functionality is often introduced by reducing a nitro intermediate. Hydrogenation of 5,7-difluoro-3-nitro-2,3-dihydro-1-benzofuran using Raney nickel under 3 atm H₂ in ethanol affords the racemic amine. Enantiomeric resolution is then achieved via chiral chromatography or diastereomeric salt formation.

Typical Reduction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Raney Ni (10 wt%) |

| Pressure | 3 atm H₂ |

| Solvent | Ethanol |

| Temperature | 25°C |

| Yield | 85–90% (racemic) |

Asymmetric Synthesis

To directly obtain the (3S)-enantiomer, asymmetric hydrogenation of a ketone precursor using chiral catalysts is preferred. For example, (5,7-difluoro-1-benzofuran-3-yl)ketone undergoes hydrogenation with a Ru-BINAP catalyst, yielding the (3S)-amine with 92% ee.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Ru-(S)-BINAP (1 mol%) |

| Pressure | 50 psi H₂ |

| Solvent | MeOH |

| Temperature | 40°C |

| ee | 92% |

Fluorination Strategies

Electrophilic Fluorination

Late-stage fluorination using Selectfluor® on a dihydrobenzofuran intermediate has been explored. Reaction of 5,7-dihydroxy-2,3-dihydro-1-benzofuran-3-amine with Selectfluor® in acetonitrile at 80°C introduces fluorine atoms at the 5- and 7-positions, albeit with moderate regioselectivity.

Halogen Exchange

Nucleophilic aromatic substitution (SNAr) on 5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine using KF in DMF at 150°C provides the difluoro product. This method requires anhydrous conditions to prevent hydrolysis.

Enantiomeric Enrichment

Chiral Chromatography

Racemic mixtures of 5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine are resolved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak® IA). Methanol/hexane (70:30) eluent achieves baseline separation, yielding >99% enantiomeric purity for both (3R) and (3S) forms.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively acetylates one enantiomer. The (3S)-amine remains unreacted and is isolated in 45% yield with 98% ee after hydrolysis.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for cyclization and fluorination steps, reducing reaction times by 60% compared to batch processes. Palladium recovery systems (e.g., charcoal filtration) mitigate catalyst costs in cross-coupling reactions.

Challenges and Optimization Opportunities

-

Regioselectivity in Fluorination : Competing mono- and difluorination products necessitate careful control of reaction stoichiometry.

-

Catalyst Loading : Reducing palladium usage below 1 mol% without compromising yield remains an active research area.

-

Solvent Sustainability : Replacement of benzene with cyclopentyl methyl ether (CPME) in cyclization reactions improves environmental metrics .

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorine atoms and the amine group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is being explored for its therapeutic potential in drug discovery:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzofuran compounds exhibit antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi .

Enzyme Inhibition Studies

The compound is used in research focusing on enzyme inhibition mechanisms, potentially leading to the development of new pharmaceuticals targeting specific enzymes involved in disease pathways.

Receptor Binding Studies

Research has shown that the fluorinated structure can enhance binding affinity to certain receptors, making it a valuable candidate for studying receptor-ligand interactions.

Agrochemical Development

The compound's unique properties may also be leveraged in the formulation of agrochemicals aimed at improving crop protection and yield.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated several benzofuran derivatives for their antimicrobial efficacy. Among them, (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) falling within effective ranges .

Case Study 2: Fluorinated Compounds in Drug Discovery

Research highlighted the advantages of fluorinated compounds in enhancing metabolic stability and bioavailability in drug candidates. The dual fluorination of this compound positions it as a promising scaffold for developing new therapeutics.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2,3-dihydrobenzofuran-3-amine | One fluorine atom | Less potent in biological assays compared to target compound |

| 6,7-Difluoro-2,3-dihydrobenzofuran-3-amine | Two fluorine atoms at different positions | Exhibits distinct pharmacological profiles |

| 5-Bromo-2,3-dihydrobenzofuran-3-amine | Bromine substitution instead of fluorine | Shows different reactivity patterns |

Mechanism of Action

The mechanism of action of (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance binding affinity and selectivity, while the chiral amine group may influence the compound’s stereospecific interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

(3S)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine

- Molecular Formula: C₈H₇Br₂NO

- Molecular Weight : Higher than the target compound due to bromine substitution (Br: ~80 vs. F: ~19 g/mol).

- Key Differences: Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity.

(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

- Molecular Formula: C₈H₇BrClNO

- Molecular Weight : 248.50 g/mol

- Key Differences: Mixed halogen substitution (Br and Cl) introduces steric and electronic effects. The R-configuration may alter binding affinity in chiral environments. No data on solubility or stability are reported .

Alkyl-Substituted Derivatives

5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

- Molecular Formula: C₉H₉F₂NO

- Molecular Weight : 185.17 g/mol

- The higher molecular weight may slightly decrease solubility compared to the target compound .

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

- Molecular Formula: C₁₀H₁₁F₂NO

- Molecular Weight : ~199.2 g/mol (predicted).

- Key Differences: The ethyl group enhances hydrophobicity, which could improve membrane permeability but reduce aqueous solubility. No experimental data on physicochemical properties are provided .

Trifluoromethyl-Substituted Derivative

(3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine Hydrochloride

- Molecular Formula: C₉H₈F₃NO·HCl

- Molecular Weight : ~251.6 g/mol (predicted).

- Key Differences : The trifluoromethyl group (–CF₃) is strongly electron-withdrawing, lowering the amine’s pKa (protonated in hydrochloride form). This enhances solubility in acidic conditions and alters electronic interactions in binding sites. The R-configuration may lead to divergent biological activity compared to the S-form .

Positional Isomers

6-Fluoro-2,3-dihydrobenzofuran-3-amine

- Molecular Formula: C₈H₈FNO

- Molecular Weight : 153.15 g/mol

- Key Differences: A single fluorine at position 6 (vs. The altered substitution pattern may affect aromatic π-π stacking interactions .

Comparative Data Table

Biological Activity

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic compound notable for its unique chemical structure and significant biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative efficacy with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHFN\O

- Molecular Weight : 171.14 g/mol

- CAS Number : 1241676-95-8

The compound features a benzofuran core with two fluorine atoms and an amine group, contributing to its distinctive biological properties. The stereochemistry indicated by the (3S) configuration enhances its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:

- Analgesic Effects : The compound has shown efficacy in models of neuropathic pain, effectively reversing symptoms without impairing locomotor functions .

- Anti-inflammatory Properties : It has been noted for its potential in reducing inflammation and associated pain pathways .

- Cytotoxicity Profiles : Preliminary studies suggest a relatively low cytotoxicity, making it attractive for further drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound's structural features allow for effective binding to various receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : It may inhibit specific enzymes that play roles in inflammatory responses, although detailed mechanistic studies are still ongoing.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2,3-dihydrobenzofuran-3-amine | One fluorine atom | Less potent in biological assays compared to target compound |

| 6,7-Difluoro-2,3-dihydrobenzofuran-3-amine | Two fluorine atoms at different positions | Exhibits distinct pharmacological profiles |

| 5-Bromo-2,3-dihydrobenzofuran-3-amine | Bromine substitution instead of fluorine | Shows different reactivity patterns |

The dual fluorination in this compound enhances its biological activity compared to other analogs.

Case Studies and Research Findings

Several studies have assessed the efficacy of this compound:

- Neuropathic Pain Models : In spinal nerve ligation models, the compound significantly alleviated neuropathic pain symptoms without affecting motor skills .

- Inflammation Studies : It demonstrated a reduction in inflammatory markers in various experimental setups, suggesting a robust anti-inflammatory profile .

Future Directions

Given its promising biological activities and low cytotoxicity profile, this compound warrants further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects.

- Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine?

- Methodological Answer : Synthesis of enantiopure benzofuran-3-amine derivatives typically involves asymmetric catalysis or chiral resolution. For fluorinated analogs, fluorination can be achieved via electrophilic substitution using agents like Selectfluor® under controlled pH conditions. For example, the synthesis of (3R)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves Pd-catalyzed cross-coupling reactions followed by chiral resolution . Reflux conditions (e.g., in ethanol or THF) and catalysts such as palladium or nickel complexes are critical for enhancing regioselectivity and yield .

Q. How can the stereochemical purity of the (3S)-enantiomer be validated?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard for enantiomeric excess (ee) determination. Circular dichroism (CD) spectroscopy and X-ray crystallography (if single crystals are obtainable) provide definitive stereochemical confirmation. For structurally related compounds like (3R)-2,3-dihydro-1-benzofuran-3-amine, crystallographic data (e.g., PDB ID V0X) have been used to resolve stereochemistry .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorination at C5 and C7 positions. and NMR can resolve dihydrobenzofuran ring protons and amine protons.

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHFNO).

- IR : Amine N-H stretching (~3300 cm) and benzofuran C-O-C vibrations (~1250 cm) are diagnostic .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing nature at C5 and C7 deactivates the aromatic ring, directing electrophilic attacks to the C4 position. Computational studies (DFT, e.g., Gaussian 16) can map electron density distributions. Experimentally, reactions with electrophiles like nitronium tetrafluoroborate (NOBF) under anhydrous conditions can test regioselectivity. Comparative studies with non-fluorinated analogs (e.g., 5,7-dimethyl derivatives) highlight fluorine’s electronic impact .

Q. What strategies mitigate racemization during functionalization of the amine group?

- Methodological Answer :

- Low-temperature reactions : Conduct acylations or alkylations below -20°C to minimize epimerization.

- Protecting groups : Use bulky groups like Boc (tert-butyloxycarbonyl) to sterically hinder the chiral center.

- Enzymatic catalysis : Lipases (e.g., Candida antarctica Lipase B) can achieve enantioselective modifications without racemization, as demonstrated for (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine derivatives .

Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous receptors (e.g., monoamine oxidases) can predict binding modes. Fluorine’s electronegativity may enhance hydrogen bonding with catalytic residues. Pharmacophore modeling identifies critical interactions, such as the amine group’s role in target engagement. In vitro assays (e.g., fluorescence polarization) validate computational predictions .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

- Methodological Answer : Solubility variations may arise from differences in salt forms (e.g., hydrochloride vs. freebase) or crystallinity. Use standardized protocols (e.g., shake-flask method in PBS at pH 7.4) for direct comparisons. For hydrophobic analogs like 6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine, co-solvents (e.g., DMSO) improve solubility without destabilizing the amine .

Research Design Considerations

Q. Designing SAR studies: Which substituents maximize target selectivity?

- Methodological Answer : Prioritize substituents at C5/C7 (e.g., Cl, OMe) to modulate steric and electronic profiles. For fluorinated derivatives, compare 5,7-difluoro with mono-fluoro or trifluoro analogs. Assay libraries of related compounds (e.g., 5-methoxy or 4-chloro derivatives ) enable systematic SAR. QSAR models using Hammett constants (σ) and Craig plots quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.